![molecular formula C16H25NO5S2 B2506413 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxy-3-methylbenzenesulfonamide CAS No. 874788-07-5](/img/structure/B2506413.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxy-3-methylbenzenesulfonamide
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Overview
Description
Synthesis Analysis
A related compound, “N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide”, has been synthesized and characterized as part of a study on G protein-gated inwardly-rectifying potassium (GIRK) channel activators .Molecular Structure Analysis
While specific structural information for the requested compound is not available, a related compound, “N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide”, contains 19 atoms; 9 Hydrogen atoms, 5 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom .Chemical Reactions Analysis
The aforementioned study also discusses the chemical optimization of the related compound, which improved its potency, human liver microsome stability, and brain penetration in rats .Scientific Research Applications
- Specifically, the compound acts as a GIRK1/2 activator, which is the most common subtype within the brain. GIRK channels are potential therapeutic targets for indications such as pain perception, epilepsy, reward/addiction, and anxiety .
- It demonstrated activity against pathogenic bacteria, including Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis .
G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activation
Antibacterial Activity
Versatile Chemical Compound
Mechanism of Action
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-methoxy-3-methyl-N-(2-methylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5S2/c1-12(2)10-17(14-7-8-23(18,19)11-14)24(20,21)15-5-6-16(22-4)13(3)9-15/h5-6,9,12,14H,7-8,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBASPLQKDNNZAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(CC(C)C)C2CCS(=O)(=O)C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxy-3-methylbenzenesulfonamide |
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